3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWBURCISJFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC(=O)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027361 | |
| Record name | 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [IUCLID] White odorless solid; [MSDSonline] | |
| Record name | Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxypivalic acid neopentyl glycol ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1115-20-4 | |
| Record name | Hydroxypivalyl hydroxypivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG0A37GAHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Direct Esterification via Carbodiimide Coupling
The most widely reported method involves direct esterification between 3-hydroxy-2,2-dimethylpropanoic acid and 3-hydroxy-2,2-dimethylpropanol using DCC and NHS as coupling agents. This approach, adapted from analogous syntheses of hindered esters, proceeds via activation of the carboxylic acid to an NHS ester intermediate, which subsequently reacts with the alcohol.
Reaction Conditions :
-
Solvent : Anhydrous acetonitrile or dichloromethane.
-
Catalyst : DCC (1.0 equiv) and NHS (1.0 equiv).
-
Temperature : Room temperature (25°C).
-
Time : 12–24 hours.
In a representative procedure, equimolar amounts of the acid and alcohol are combined with DCC and NHS in acetonitrile. The reaction mixture is stirred under nitrogen, with triethylamine (1.0 equiv) added to neutralize HCl byproducts. After completion, the precipitate (dicyclohexylurea) is filtered, and the crude product is purified via recrystallization from ethyl acetate/petroleum ether, yielding 85–90% of the target ester.
Mechanistic Insight :
DCC facilitates the formation of an active NHS ester, reducing the activation energy for nucleophilic attack by the alcohol’s hydroxyl group. The steric bulk of both reactants necessitates prolonged reaction times compared to less hindered systems.
Transesterification of Methyl Esters
An alternative route employs transesterification of methyl 3-hydroxy-2,2-dimethylpropanoate with 3-hydroxy-2,2-dimethylpropanol under basic conditions. This method, inspired by hydroxypivalaldehyde synthesis, leverages the volatility of methanol to drive equilibrium toward ester formation.
Reaction Conditions :
-
Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1–5 mol%).
-
Temperature : 35–50°C.
-
Solvent : Solvent-free or aqueous ethanol.
-
Time : 1–3 hours.
As demonstrated in patent examples, DBU catalyzes the transesterification at 35°C, achieving >98% selectivity for the target ester. The process benefits from the catalyst’s recyclability and mild conditions, avoiding side reactions such as dehydration of the hydroxyl groups.
Optimization Data :
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 1 | 35 | 92 | 98.4 |
| 5 | 50 | 95 | 97.3 |
Acid-Catalyzed Esterification
While less common due to steric hindrance, acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid (PTSA) has been explored. This method requires elevated temperatures (80–100°C) and azeotropic removal of water using toluene or cyclohexane. Yields are moderate (70–75%), with side products including oligomers formed via intermolecular dehydration.
Reaction Optimization and Kinetic Considerations
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance the solubility of intermediates in DCC/NHS-mediated reactions, whereas DBU-catalyzed transesterification performs optimally in solvent-free systems. Ethanol/water mixtures facilitate product crystallization, as evidenced by the isolation of white solids in >90% purity after cooling.
Catalytic Efficiency
DBU outperforms traditional bases like triethylamine in transesterification due to its strong nucleophilicity and ability to stabilize transition states through hydrogen bonding. In contrast, DCC/NHS systems are irreplaceable for direct esterification, as alternatives (e.g., EDC/HOBt) result in lower yields (≤80%).
Temperature and Time Dependence
Elevating the temperature to 50°C in transesterification reduces reaction time from 12 hours to 1 hour without compromising selectivity. For direct esterification, prolonged stirring (24 hours) is critical to overcome kinetic barriers imposed by steric hindrance.
Purification and Characterization
Crystallization Protocols
Crude products are typically dissolved in warm ethyl acetate and precipitated using petroleum ether, yielding crystalline solids with >99% purity (melting point: 89–90°C). Residual catalysts (e.g., DBU) are removed via aqueous washes, with recovery rates exceeding 90% after concentration.
Spectroscopic Analysis
1H NMR (400 MHz, CDCl3) reveals characteristic signals at δ 1.22 ppm (s, 6H, CH3), δ 3.78 ppm (s, 2H, CH2O), and δ 9.52 ppm (s, 1H, OH). The absence of peaks at δ 5–6 ppm confirms the lack of unsaturated byproducts.
Industrial Applications and Scale-Up
The compound’s primary use lies in synthesizing high-performance polymers, such as polyesters and polyurethanes, where its bifunctional hydroxyl groups enable crosslinking. Pilot-scale trials using DBU catalysis have demonstrated feasibility, with batch sizes up to 100 kg achieving 95% yield . Continuous-flow systems are under investigation to further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Material Science
Polyester Resins
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is primarily utilized in the synthesis of polyester resins. Its dual hydroxyl functionality enhances the flexibility and durability of coatings, making it suitable for automotive and industrial applications. The compound's structure allows for improved mechanical properties without compromising stability .
Coating Enhancements
The incorporation of this compound into coatings results in high-quality finishes with enhanced durability. It provides mechanical integrity while maintaining flexibility, which is essential for applications exposed to harsh environments .
| Property | Value |
|---|---|
| Flexibility | Enhanced |
| Durability | Improved |
| Mechanical Integrity | Maintained |
Pharmaceutical Chemistry
Pharmaceutical Intermediate
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug synthesis is crucial for developing new therapeutic agents .
Case Study: Anticancer Activity
A study focused on derivatives of this compound demonstrated its potential as an inhibitor of colon cancer cell proliferation. Researchers synthesized a series of compounds based on structural modifications of related esters and assessed their inhibitory activities on HCT-116 cancer cells. Key findings included:
- Compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
- The most potent compounds exhibited selective activity against cancerous cells while sparing normal cells .
| Compound ID | IC50 (mg/mL) | Activity Level |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Low |
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate involves its ability to undergo esterification and hydrolysis reactions. The hydroxyl groups can form hydrogen bonds, making it a useful intermediate in various chemical processes. Its molecular targets include enzymes that catalyze esterification and hydrolysis, and it participates in pathways involving the formation and breakdown of esters .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Differences and Research Findings
(a) HPHP vs. Neopentyl Glycol (NPG)
(b) HPHP vs. Chlorophenyl Derivatives
- Functional Groups : The methyl-3-(4-chlorophenyl) derivatives (e.g., compound 3 in ) feature a chlorophenyl substituent, enabling π-π interactions with histone deacetylase (HDAC) enzymes. This modification enhances antiproliferative activity against cancer cells (e.g., IC₅₀ = 0.69 µM for HeLa cells vs. 2.29 µM for doxorubicin) .
- Applications : While HPHP is industrial, chlorophenyl derivatives are bioactive candidates in oncology research .
(c) Ester Variants (Ethyl vs. Methyl)
- Reactivity: Ethyl and methyl esters differ in steric bulk and lipophilicity. For example, ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4) is used as a synthetic intermediate in drug discovery, whereas methyl esters are often acylated further for HDAC inhibitor synthesis .
Biological Activity
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, commonly referred to as HDMP, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly in cancer treatment.
- Molecular Formula : C10H20O4
- Molecular Weight : 204.26 g/mol
- CAS Number : 1115-20-4
Synthesis
The synthesis of HDMP involves several chemical transformations. One notable method is the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which has been shown to yield various derivatives with enhanced biological activity. The process includes:
- Saponification : Converting the ester into the corresponding acid.
- Hydrazinolysis : Transforming the ester into hydrazide derivatives.
- Formation of Amides : Using coupling reactions with amines or amino acids to form peptide-like structures.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of HDMP derivatives against various cancer cell lines. For instance:
- HeLa Cells : The compounds derived from HDMP exhibited IC50 values ranging from 0.69 μM to 11 μM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
The biological activity of HDMP is primarily attributed to its role as a histone deacetylase inhibitor (HDACI). This mechanism disrupts the normal function of histone deacetylases, leading to:
- Increased acetylation of histones.
- Altered gene expression profiles that favor apoptosis in cancer cells.
Study on Antiproliferative Activity
A series of experiments were conducted on various derivatives of HDMP to assess their anticancer efficacy:
- Cell Lines Tested : HeLa, MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : Compounds showed varying degrees of inhibition on cell proliferation with notable selectivity towards cancerous cells over normal cells.
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| HDMP Derivative A | 0.69 | HeLa |
| HDMP Derivative B | 1.5 | MCF-7 |
| Doxorubicin | 2.29 | HeLa |
Structural Modifications and Activity Correlation
Research indicates that structural modifications significantly impact the biological activity of HDMP derivatives. For example:
- Substituents on Aromatic Rings : Variations in substituents can enhance or diminish the inhibitory effects on histone deacetylases.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate in laboratory settings?
- Always use personal protective equipment (PPE), including gloves and goggles. Work in a well-ventilated area or fume hood to avoid inhalation of vapors. In case of exposure, immediately consult a physician and provide the Safety Data Sheet (SDS) for reference . Avoid skin/eye contact and electrostatic discharge during handling .
Q. How should this compound be stored to maintain its stability and prevent degradation?
- Store in tightly sealed containers in a dry, well-ventilated environment. Keep away from ignition sources and ensure containers are upright to prevent leakage. Reseal opened containers immediately after use .
Q. What analytical methods are recommended for initial structural characterization?
- Use nuclear magnetic resonance (NMR) spectroscopy for functional group identification, infrared (IR) spectroscopy for bond vibration analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. Are there specific regulatory considerations for using this compound in academic research?
- The compound is classified for laboratory use only and is not subject to additional regulatory provisions under standard conditions. However, researchers must comply with institutional safety guidelines and local chemical disposal regulations .
Advanced Research Questions
Q. How can computational modeling enhance the design of synthetic routes for this compound?
- Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Integrate computational predictions with high-throughput experimental screening to optimize reaction conditions, as demonstrated in ICReDD’s reaction design framework .
Q. What experimental strategies can resolve contradictions in reported solubility or reactivity data?
- Conduct controlled replicate studies under standardized conditions (temperature, solvent purity). Validate results using orthogonal analytical techniques (e.g., HPLC for purity, calorimetry for thermodynamic data). Apply machine learning to identify outliers in datasets .
Q. How might this compound serve as a monomer in polymerization studies?
- Investigate its acrylate derivatives (e.g., diacrylate forms) for cross-linking potential. Test polymerization kinetics under varying initiators (e.g., UV, thermal) and monitor molecular weight distribution via gel permeation chromatography (GPC) .
Q. What methodologies are effective in studying its interaction with biological systems?
- Use fluorescent tagging or isotopic labeling to track metabolic pathways. Perform in vitro enzyme inhibition assays with purified proteins and validate results using molecular docking simulations to predict binding affinities .
Methodological Notes
- Safety Assessments : Prioritize institutional protocols over general SDS guidelines, especially for novel applications .
- Data Validation : Cross-check experimental results with computational models and open-access databases (e.g., NIST) to ensure reproducibility .
- Experimental Design : Adopt iterative workflows combining computation, automation, and traditional lab techniques to reduce trial-and-error approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
